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Bismuth triiodate

semiconductor characterization electrical properties crystal growth

Researchers requiring a wide-bandgap photocatalyst or NLO precursor cannot substitute BiI3 for Bi(IO3)3 without fundamentally altering performance. The 3.58 eV direct band gap and 6.096 g/cm³ density of Bi(IO3)3 deliver quantifiable advantages over both bismuth triiodide and related iodates for UV-driven advanced oxidation and high-density radiation shielding. Procurement managers benefit from a reliable supply of phase-pure, rigorously characterized material, mitigating the risk of cross-contamination that can invalidate crystallographic and electronic studies. - 0.64 eV wider band gap than BiIO4, enabling stronger oxidative potential for recalcitrant pollutant mineralization. - 5.5% higher bulk density than BiI3, translating to superior X-ray/gamma-ray mass attenuation coefficients. - Non-centrosymmetric structure ideal for second-harmonic generation (SHG) benchmarking.

Molecular Formula BiI3O9
Molecular Weight 733.69 g/mol
CAS No. 13702-39-1
Cat. No. B1608866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth triiodate
CAS13702-39-1
Molecular FormulaBiI3O9
Molecular Weight733.69 g/mol
Structural Identifiers
SMILES[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Bi+3]
InChIInChI=1S/Bi.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3
InChIKeyFGQDLCIITXBKAR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 kg / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Triiodate Material Overview


Bismuth triiodate [Bi(IO3)3, CAS 13702-39-1] is an inorganic bismuth(III) iodate salt with a molecular formula of BiI3O9 and a molecular weight of 733.69 g/mol [1]. It is typically available as an off-white to light yellow crystalline powder and is recognized for its distinct crystal structure and electronic properties, which position it as a material of interest for non-linear optical (NLO) investigations and as a Lewis acid catalyst in specific organic transformations [2]. Its fundamental value in advanced materials R&D stems from its unique combination of a high-density bismuth center and the strong oxidizing potential of the iodate anion, making it a key precursor or active component in solid-state chemistry, photocatalysis, and energetic materials research [3].

Inorganic bismuth(III) iodate for NLO investigations and Lewis acid catalysis research
High-density bismuth center and oxidizing iodate support photocatalysis and energetic materials studies
Controlled synthesis routes and phase purity reported to influence material reproducibility

Bismuth Triiodate: Iodate vs. Iodide Substitution


Procurement of bismuth compounds for semiconductor or catalytic applications cannot be based on the Bi³⁺ cation alone; substitution with chemically similar bismuth triiodide (BiI3) leads to fundamentally divergent material properties and performance outcomes. While BiI3 is a narrow-bandgap layered semiconductor (often employed for X-ray detection and photovoltaic absorbers [1]), Bi(IO3)3 is a wide-bandgap oxidizer and photocatalyst with a distinct crystallographic and electronic architecture [2]. The iodate (IO3⁻) anion imparts high oxidative potential and structural rigidity, whereas the iodide (I⁻) anion yields a softer, more polarizable lattice. This fundamental difference directly impacts key functional parameters: optical band gap, electrical conductivity, thermal stability, and oxidative reactivity, making generic substitution between bismuth iodates and bismuth iodides invalid for targeted R&D. The following quantitative evidence demonstrates the measurable performance delta between Bi(IO3)3 and its closest analogs, including BiI3 and related bismuth iodates like BiIO4.

Optical band gap mismatch Wide band gap of Bi(IO3)3 differs from narrow-gap BiI3, limiting direct substitution in photoactive applications.
Electrical behavior divergence Distinct semiconducting characteristics reported; electrical properties do not transfer between iodate and iodide.
Oxidative reactivity profile Strong oxidizing iodate contrasts with softer iodide lattice, affecting catalytic and energetic performance outcomes.

Bismuth Triiodate Performance Comparison


Electrical Conductivity vs. BiI3 & Bi2S3

The electrical conductivity of Bismuth Triiodate [Bi(IO3)3] was directly compared to Bismuth Triiodide [BiI3] and Bismuth Trisulphide [Bi2S3] in a controlled study of gel-grown crystals. The characterization was performed on crystals grown under identical conditions using a single diffusion gel technique and analyzed via XRD, FTIR, and chemical analysis alongside electrical measurements [1]. While the exact conductivity values are not explicitly quantified in the accessible abstract or publicly available excerpts of this study, the comparative analysis is explicitly framed to differentiate the electrical behavior of Bi(IO3)3 from that of BiI3 and Bi2S3, indicating that the iodate compound exhibits distinct semiconducting characteristics relevant to applications where BiI3 (a known narrow-gap semiconductor) is typically employed [1].

Electrical Conductivity
Data to verify
Comparative electrical characterization performed on gel-grown crystals; distinct semiconducting behavior reported.
Supports differentiation from BiI3 and Bi2S3.
Quantitative conductivity data not available in abstract.
semiconductor characterization electrical properties crystal growth

Optical Band Gap vs. BiIO4 and TiO2

The optical band gap of Bi(IO3)3 was experimentally determined to be 3.58 eV, representing a direct transition. This value differentiates it from the related bismuth iodate BiIO4, which exhibits an indirect band gap of 2.94 eV, and from the widely used commercial photocatalyst TiO2 (Degussa P25), which has a band gap of approximately 3.2 eV [1]. The wider band gap of Bi(IO3)3 indicates that it requires higher-energy UV photons for excitation compared to BiIO4, but may also confer advantages in terms of photostability and the generation of highly oxidizing valence band holes [1].

Optical Band Gap
Head-to-head
3.58 eV direct (Bi(IO3)3) vs. 2.94 eV indirect (BiIO4) and ~3.2 eV (TiO2 P25).
Wider band gap indicates UV-driven photocatalysis context.
Hydrothermal synthesis; DRS and DFT confirmation.
photocatalysis band gap engineering optical materials

Photocatalytic RhB Degradation Efficiency

A quaternary bismuth iodate composite containing Bi(IO3)3 as a key phase (Bi5O7I/Bi(IO3)3/Bi2(IO4)(IO3)3/BiOIO3) was synthesized and evaluated for the photocatalytic degradation of rhodamine B (RhB) dye, a common industrial pollutant. The flower-shaped composite, synthesized via hydrothermal and solvothermal methods at 120 °C, demonstrated complete (100%) degradation of RhB within 40 minutes of optical exposure [1]. While this data is for a composite rather than pure Bi(IO3)3, the inclusion of the Bi(IO3)3 phase is essential to achieving this high-efficiency photocatalytic performance, which is driven by the material's optical absorption edges located within the visible range (1.68–3.16 eV) [1].

Photocatalytic RhB Degradation
Class-level
100% RhB degradation in 40 min (quaternary composite containing Bi(IO3)3 phase).
Supports photocatalytic activity screening context.
Composite performance; pure Bi(IO3)3 may differ.
environmental remediation photocatalysis dye degradation

Density Advantage over BiI3

The experimentally measured bulk density of anhydrous Bismuth Triiodate [Bi(IO3)3] is 6.096 g/cm³ [1]. This is significantly higher than the density of its closest chemical analog, Bismuth Triiodide (BiI3), which is reported to be 5.778 g/cm³ [2]. This 5.5% difference in density is a direct consequence of the higher oxygen content and more compact crystal packing of the iodate salt compared to the layered iodide structure. In applications where material density correlates with performance, such as X-ray or gamma-ray shielding or high-density energetic formulations, Bi(IO3)3 offers a quantifiable advantage in mass attenuation per unit volume [3].

Bulk Density
Head-to-head
6.096 g/cm³ (anhydrous) vs. 5.778 g/cm³ (BiI3); +5.5% density.
Higher density supports radiation shielding research context.
Anhydrous phase measurement.
radiation shielding material density X-ray attenuation

Synthesis Method: Patented vs. Conventional

A dedicated process for producing high-purity bismuth compounds, including bismuth triiodate, is detailed in patent EP0911428 [1]. This process emphasizes controlled reaction conditions to achieve specific phase purity and morphological characteristics that are not guaranteed by standard precipitation methods involving bismuth nitrate and iodic acid [2]. While the patent's exact quantitative purity metrics are not publicly available in the accessible abstract, the existence of a patented production route underscores the critical importance of synthesis methodology in determining the final material's performance-relevant properties, such as crystallinity, particle size distribution, and the absence of competing bismuth oxyiodide phases.

Synthesis Method
Data to verify
Patented process (EP0911428) for controlled synthesis of bismuth compounds.
Synthesis route may influence phase purity and reproducibility.
Quantitative purity metrics not disclosed.
material synthesis patented process purity control

Bismuth Triiodate R&D Application Scenarios


UV Photocatalyst for Organic Pollutant Degradation

Leverage the 3.58 eV direct optical band gap of Bi(IO3)3, which is 0.64 eV wider than the related iodate BiIO4 [1]. This wider band gap enables the generation of more strongly oxidizing valence band holes under UV irradiation, making Bi(IO3)3 a superior candidate for the photocatalytic mineralization of recalcitrant organic pollutants like methyl orange (MO) and rhodamine B (RhB) [2]. R&D teams focused on advanced oxidation processes (AOPs) for water treatment should procure high-purity Bi(IO3)3 to explore its activity in UV-driven systems, where its distinct electronic structure offers a quantifiable advantage over narrower-gap alternatives.

High-Density Matrix for Shielding & Energetics

Exploit the 5.5% higher bulk density of Bi(IO3)3 (6.096 g/cm³) compared to the more common bismuth triiodide (BiI3, 5.778 g/cm³) [3]. This density advantage translates directly to a higher mass attenuation coefficient for X-rays and gamma rays, making Bi(IO3)3 a quantitatively superior filler or matrix material for radiation shielding composites [4]. Furthermore, the combination of high density and the strong oxidizing nature of the iodate anion positions Bi(IO3)3 as a promising component in high-performance energetic materials and pyrotechnic formulations where both oxidizer strength and density are critical performance parameters [5].

Nonlinear Optical (NLO) Material Synthesis

The non-centrosymmetric crystal structure of Bi(IO3)3, along with the presence of the highly polarizable iodate anion, makes it a foundational compound for investigating second-harmonic generation (SHG) and other nonlinear optical phenomena [6]. Researchers developing new NLO materials for laser frequency conversion or optical switching should procure phase-pure Bi(IO3)3 as a precursor or benchmark material. Its distinct structural and electronic properties, as confirmed by the 3.58 eV band gap and high density, provide a well-defined starting point for designing more complex bismuth iodate derivatives with enhanced NLO performance [7].

Application
Selection Property
Validation Focus
UV photocatalyst research
Reported direct band gap context
Oxidative hole generation under UV
High-density matrix research
High bulk density context
Mass attenuation coefficient review
Nonlinear optical material research
Non-centrosymmetric crystal structure
Second-harmonic generation evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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